Aldol Cleavage Resistance vs. 3-Hydroxyazetidine
3-Fluoroazetidine-3-carboxamide hydrochloride provides a stable alternative to 3-hydroxyazetidinecarboxylic acid (3-OH-Aze) derivatives. Unlike 3-OH-Aze amides, which are documented to undergo reverse aldol opening and are unstable above pH 8 [1], the fluoro-substituted analog is not susceptible to this degradation pathway [1]. This confers a distinct chemoselective advantage for peptide and small molecule synthesis under basic conditions.
| Evidence Dimension | Resistance to Aldol Cleavage (Chemical Stability) |
|---|---|
| Target Compound Data | Not susceptible to aldol cleavage (stable above pH 8) [1] |
| Comparator Or Baseline | 3-Hydroxyazetidinecarboxylic acid (3-OH-Aze) amides: Unstable above pH 8, prone to reverse aldol opening [1] |
| Quantified Difference | Qualitative difference; target compound is chemically stable under conditions where the comparator degrades |
| Conditions | Aqueous or protic solvent systems at pH > 8 (e.g., during peptide coupling or deprotection steps). |
Why This Matters
This stability expands the usable pH range for chemical synthesis, enabling multi-step reactions under basic conditions that would otherwise degrade non-fluorinated analogs, directly improving synthetic route robustness and yield.
- [1] Nativi, C., & Roelens, S. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Journal of Organic Chemistry, 80(8), 4014–4023. View Source
